Dihexadecenyl 3,3'-thiobispropionate
Description
Dihexadecenyl 3,3'-thiobispropionate is an ester derivative of 3,3'-thiobispropionic acid, where the acid’s hydroxyl groups are substituted with hexadecenyl (C16 unsaturated alkyl) chains. The compound belongs to the family of thiodipropionate esters, which are widely used as antioxidants in polymers, lubricants, and food packaging due to their ability to scavenge free radicals and inhibit oxidative degradation .
The sulfur atom in the thiobispropionate backbone enables radical trapping, while the alkyl chains influence solubility, thermal stability, and compatibility with hydrophobic matrices. Unsaturated chains, such as hexadecenyl, may enhance flexibility and solubility in nonpolar media compared to fully saturated analogs .
Properties
CAS No. |
94247-41-3 |
|---|---|
Molecular Formula |
C38H70O4S |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(E)-hexadec-1-enyl] 3-[3-[(E)-hexadec-1-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C38H70O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3/b33-29+,34-30+ |
InChI Key |
UXCVPGNVCHISFE-BNRZXNFUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC(=O)CCSCCC(=O)O/C=C/CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)CCSCCC(=O)OC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecenyl 3,3’-thiobispropionate typically involves the esterification of thiobispropionic acid with hexadec-1-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of Dihexadecenyl 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dihexadecenyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or the thiobispropionate backbone to a simpler thiol structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihexadecenyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular protection mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of Dihexadecenyl 3,3’-thiobispropionate involves its ability to interact with free radicals and reactive oxygen species, thereby exerting antioxidant effects. The thiobispropionate backbone plays a crucial role in scavenging free radicals, while the hexadec-1-enyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and provide cellular protection .
Comparison with Similar Compounds
Structural and Molecular Comparison
Physicochemical Properties
- Melting Point :
- Solubility :
- Thermal Stability :
Research Findings and Performance Data
Antioxidant Efficacy
- Radical Scavenging : Thiodipropionate esters act via hydrogen donation from the thioether group. Longer alkyl chains (C18) slow diffusion in polymers, extending service life .
- Synergistic Effects: Blending with phenolic antioxidants (e.g., BHT) enhances performance. For example, Distearyl ester + BHT reduces polyethylene degradation by 70% .
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